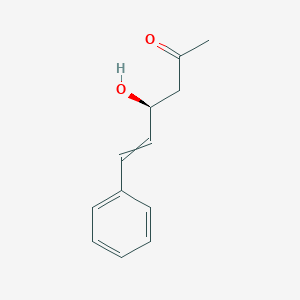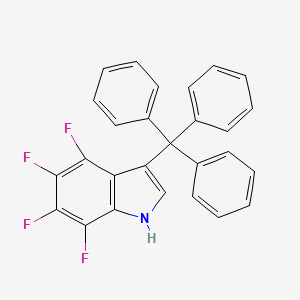![molecular formula C33H30O B12591856 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one CAS No. 651043-15-1](/img/structure/B12591856.png)
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the bicyclo[2.2.1]heptane family, characterized by a bridged bicyclic structure that imparts significant stability and rigidity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the phenyl rings or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives or other substituted products
Applications De Recherche Scientifique
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a fragrance component.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Used in the synthesis of pharmaceuticals and agrochemicals.
2,3,5,6-Tetramethylidenebicyclo[2.2.1]heptan-7-one:
Uniqueness
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one stands out due to its tetraphenyl substitution, which imparts unique electronic and steric properties. This makes it a valuable compound for studying complex organic reactions and developing new materials with specific properties.
Propriétés
Numéro CAS |
651043-15-1 |
|---|---|
Formule moléculaire |
C33H30O |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
1,4-dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C33H30O/c1-32-27(23-15-7-3-8-16-23)29(25-19-11-5-12-20-25)33(2,31(32)34)30(26-21-13-6-14-22-26)28(32)24-17-9-4-10-18-24/h3-22,27-30H,1-2H3 |
Clé InChI |
MVRHWUIRWXCFQN-UHFFFAOYSA-N |
SMILES canonique |
CC12C(C(C(C1=O)(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)



![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)


![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)

![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
